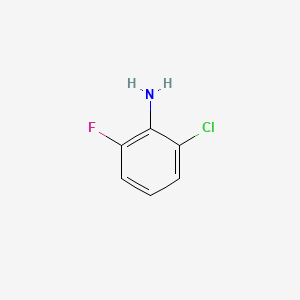

2-Chloro-6-fluoroaniline

Description

Significance of Halogenated Anilines in Organic Synthesis and Medicinal Chemistry

Halogenated anilines, as a class of compounds, are of paramount importance in the fields of organic synthesis and medicinal chemistry. The introduction of halogen atoms onto the aniline (B41778) scaffold can dramatically alter the physical, chemical, and biological properties of the parent molecule.

The presence of halogen substituents on an aniline ring plays a crucial role in modulating its chemical reactivity and selectivity. Halogens are electron-withdrawing groups, which can decrease the nucleophilicity of the amino group and influence the regioselectivity of further electrophilic aromatic substitution reactions. The unique combination of a chlorine and a fluorine atom in 2-Chloro-6-fluoroaniline, for instance, enhances its reactivity and selectivity in specific chemical reactions. chemimpex.com This modulation is critical in directing the outcome of synthetic steps, allowing for the construction of complex molecular architectures with a high degree of control.

Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its role in catalysis and molecular recognition. This interaction can influence the conformation of molecules and their binding to biological targets.

Aniline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous bioactive molecules. They are found in a wide range of pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents. The amino group of aniline can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors.

The incorporation of halogen atoms into the aniline framework can enhance the lipophilicity of a drug molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties. This makes halogenated anilines, including this compound, valuable building blocks in the design and synthesis of new therapeutic agents. chemimpex.com

Historical Context of this compound Discovery and Initial Applications

While the precise date of the first synthesis of this compound is not widely documented, its emergence is closely tied to the broader development of halogenated organic compounds in the 20th century. The initial impetus for the synthesis of such compounds was often driven by the need for specialized intermediates in the burgeoning chemical industry, particularly for the production of dyes and pharmaceuticals.

One of the most significant early applications of this compound was as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) lumiracoxib. This application highlighted the compound's utility in constructing complex pharmaceutical molecules and likely spurred further investigation into its chemical properties and other potential uses. A common synthetic route to this compound involves the treatment of 2-chloro-6-fluorobenzoic acid with sodium azide (B81097) in the presence of chloroform (B151607) and concentrated sulfuric acid. prepchem.com

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is vibrant and expanding beyond its traditional role as a pharmaceutical intermediate. Researchers are actively exploring its use in the development of novel agrochemicals, advanced materials, and new classes of bioactive compounds.

Its use as a precursor in the synthesis of herbicides and pesticides is an area of active investigation. chemimpex.com In materials science, the incorporation of fluorinated and chlorinated anilines into polymers is being studied for the development of materials with enhanced thermal stability and specific electronic properties. There is also growing interest in using halogenated anilines like this compound as building blocks for the synthesis of novel dyes and pigments. chemimpex.com

Furthermore, the unique electronic properties of this compound make it a subject of interest in studies of molecular interactions and reaction mechanisms. The compound serves as a model system for understanding the interplay of inductive and steric effects in chemical reactions.

Chemical Compound Data

| Compound Name |

| This compound |

| 2-chloro-6-fluorobenzoic acid |

| Lumiracoxib |

| Sodium azide |

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 363-51-9 | thermofisher.com |

| Molecular Formula | C₆H₅ClFN | thermofisher.com |

| Molecular Weight | 145.56 g/mol | thermofisher.com |

| Appearance | Clear colorless to pale yellow liquid | thermofisher.com |

| Melting Point | 31-32 °C | avantorsciences.com |

| Boiling Point | 67-69 °C (14 mmHg) | avantorsciences.com |

| Density | 1.316 g/cm³ | avantorsciences.com |

| Refractive Index | 1.5480-1.5540 @ 20°C | thermofisher.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-6-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLAWMDJTMMTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189838 | |

| Record name | 2-Chloro-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-51-9 | |

| Record name | 2-Chloro-6-fluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Chloro 6 Fluoroaniline

Classical Synthesis Pathways

Traditional methods for synthesizing 2-chloro-6-fluoroaniline often involve multi-step sequences starting from readily available aniline (B41778) or benzene (B151609) derivatives. These pathways, while established, can present challenges in terms of regioselectivity and byproduct formation.

Nitration, Halogenation, and Reduction Sequences from Aniline Precursors

A common classical approach begins with the nitration of a substituted aniline precursor. For instance, this compound can be synthesized from 2,6-dichloronitrobenzene. This process involves a fluorination reaction with potassium fluoride (B91410), followed by a hydrogenation reaction to reduce the nitro group to an amine, yielding the final product. google.com Another pathway starts with o-fluoroaniline, which undergoes a series of reactions including amino group protection, sulfonylation, bromination, and finally, removal of the sulfonyl group to yield 2-bromo-6-fluoroaniline. google.com This multi-step approach highlights the intricate control required to achieve the desired substitution pattern.

The nitration of this compound itself is a key step in the synthesis of related compounds. This reaction typically uses a mixture of concentrated nitric and sulfuric acids at low temperatures to introduce a nitro group, primarily at the para-position relative to the amino group. The subsequent reduction of the nitro group, often with hydrogen gas and a palladium catalyst or iron in acidic conditions, is a fundamental step in forming the corresponding aniline derivative.

Regioselective Halogenation Strategies

Achieving the correct placement of halogen atoms on the aniline ring is a significant challenge in classical synthesis. The high reactivity of the aniline ring towards electrophilic halogenating agents can lead to a mixture of products, compromising yield and purity. nih.gov To address this, various strategies have been developed to control the regioselectivity of halogenation.

One approach involves the use of a directing group, such as an N-arylcarbamate, which can direct halogenation to the ortho-position under mild conditions. acs.org This method offers high selectivity and the directing group can be subsequently removed to yield the desired halogenated aniline. acs.org Another strategy employs temperature-dependent regioselective halogenation using Lewis base adducts in water, which can favor either ortho or para substitution depending on the conditions. rsc.orgrsc.org

For the synthesis of this compound specifically, a patented process starts with o-fluoroaniline. It is first brominated with N-bromosuccinimide (NBS) and then chlorinated with N-chlorosuccinimide (NCS). The resulting 4-bromo-2-chloro-6-fluoroaniline (B1287600) intermediate then undergoes hydrogenation to remove the bromine, yielding this compound. google.com This sequential halogenation and dehalogenation strategy is crucial for obtaining the desired product.

| Halogenating Agent | Substrate | Key Feature |

| N-Bromosuccinimide (NBS) | o-Fluoroaniline | Initial bromination at the para-position. google.com |

| N-Chlorosuccinimide (NCS) | 4-Bromo-2-fluoroaniline | Subsequent chlorination at the ortho-position. google.com |

| Copper Halides in Ionic Liquids | Unprotected Anilines | Para-selective halogenation under mild conditions. nih.gov |

| Lewis Base Adducts in Water | Phenols and Anilines | Temperature-dependent regioselectivity. rsc.orgrsc.org |

Challenges Associated with Byproduct Formation and Separation

A significant drawback of classical synthesis pathways is the formation of undesired byproducts. The high reactivity of aniline and its derivatives can lead to polyhalogenation, where multiple halogen atoms are added to the aromatic ring, or the formation of regioisomers, which have the same chemical formula but different arrangements of atoms. rsc.org For example, direct bromination of anilines can be difficult to control and may result in a mixture of mono- and di-halogenated products. rsc.org

Modern and Green Chemistry Approaches

In response to the limitations of classical methods, modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly routes to this compound. These approaches prioritize the use of catalysts and greener reaction conditions.

Catalytic Transformations for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis. Palladium-catalyzed reactions, for instance, are widely used for their high efficiency and selectivity. In the synthesis of this compound, a palladium on carbon (Pd/C) catalyst is used for the hydrogenation debromination of 4-bromo-2-chloro-6-fluoroaniline, a key step in a patented industrial process. google.com This catalytic reduction is highly effective and proceeds under relatively mild conditions. google.com

Catalytic hydrogenation is also employed in the reduction of nitro groups. For example, the reduction of 2-fluoro-6-chloro-nitrobenzene to 2-fluoro-6-chloroaniline is carried out in a high-pressure hydrogenation kettle with a catalyst. google.com The use of catalysts not only accelerates the reaction but also allows for greater control over the transformation, minimizing byproduct formation.

| Catalyst | Reaction Type | Substrate | Product |

| 5% Pd/C | Hydrogenation Debromination | 4-Bromo-2-chloro-6-fluoroaniline | This compound google.com |

| Palladium on Carbon | Nitro Group Reduction | Halogenated aromatic nitro compounds | Halogenated aromatic amines chemicalbook.com |

| NaY molecular sieve | N-methylation (Green Alternative) | This compound | 2-Chloro-6-fluoro-N-methylaniline |

Environmentally Benign Solvents and Reagents in this compound Synthesis

A key aspect of green chemistry is the replacement of hazardous solvents and reagents with more environmentally friendly alternatives. Traditional syntheses often use toxic and volatile organic solvents. In contrast, modern approaches explore the use of greener solvents like water or ionic liquids. rsc.orgrsc.orgnih.gov

For instance, a thermo-regulated regioselective halogenation of anilines has been developed that uses water as the solvent. rsc.orgrsc.org This method not only avoids the use of harmful organic solvents but also simplifies product isolation, as the products can often be directly filtered from the aqueous medium. rsc.orgrsc.org

The use of less hazardous reagents is also a priority. For example, dimethyl carbonate (DMC) is presented as a green alternative for N-methylation reactions, replacing more toxic methylating agents.

The development of solvent-free reaction conditions is another significant advancement. The catalytic hydrogenation of halogenated aromatic nitro compounds to their corresponding anilines can be carried out without a solvent, further reducing the environmental footprint of the synthesis. chemicalbook.com These green chemistry approaches not only make the synthesis of this compound more sustainable but can also lead to improved efficiency and cost-effectiveness.

Flow Chemistry and Continuous Processing for Industrial Scale Production

The transition from batch to continuous flow chemistry for the synthesis of fine chemicals like this compound represents a significant advancement in industrial-scale production. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific documented processes for this compound are proprietary, the principles of flow chemistry are widely applied to analogous transformations, such as cryogenic reactions, lithiation-borylation sequences, and formylation, which can be conceptually extended to its synthesis. wiley-vch.de

In a continuous flow setup, reagents are pumped through a series of tubes or microreactors where the reaction occurs. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time. For reactions involving highly reactive intermediates or exothermic processes, which are common in the synthesis of halogenated aromatics, flow chemistry provides a much safer operating environment by minimizing the volume of hazardous material at any given time. wiley-vch.de For instance, processes that would require temperatures as low as -78°C in batch processing can often be run at significantly higher temperatures (e.g., -15°C or 0°C) in flow reactors, which improves kinetics and can enhance solubility, leading to more stable and long-term reactor operation. wiley-vch.de High-throughput production can be achieved, with the potential to generate kilograms of product in a matter of hours. wiley-vch.de

Advanced Synthetic Strategies for Derivatization of this compound

The unique substitution pattern of this compound, with two different halogen atoms ortho to an amino group, provides multiple avenues for further chemical modification. These derivatization strategies are crucial for synthesizing a wide range of more complex molecules for the pharmaceutical and agrochemical sectors. chemimpex.com

Functionalization at the Amino Group

The primary amino group (-NH₂) of this compound is a key site for functionalization. Standard amine chemistry can be applied, though reaction kinetics may be influenced by the steric hindrance from the adjacent halogen atoms. smolecule.com

Common derivatization reactions include:

N-Alkylation: The amino group can be alkylated to form secondary or tertiary amines. A notable example is the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid to introduce a methyl group, yielding 2-Chloro-6-fluoro-N-methylaniline. This reaction is typically performed under reflux conditions.

N-Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, forming an amide. This is a common strategy to protect the amino group or to build more complex molecular scaffolds. smolecule.com

Diazotization: The amino group can be converted into a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can be subsequently replaced by a wide range of functional groups. smolecule.com

| Reaction Type | Reagents | Conditions | Product Example |

| N-Methylation | Formaldehyde (37% aq.), Formic acid | Reflux (100°C), 12–16 hours | 2-Chloro-6-fluoro-N-methylaniline |

| N-Acylation | Acyl Chloride, Base | Varies | N-acyl-2-chloro-6-fluoroaniline smolecule.com |

| Diazotization | Sodium Nitrite, HCl | 0-5°C | 2-Chloro-6-fluorobenzenediazonium chloride |

Electrophilic Aromatic Substitution on the Ring System

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS). The amino group is a powerful activating group and is ortho, para-directing. However, since both ortho positions are occupied by halogen atoms, electrophilic attack is strongly directed to the para position (position 4). The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the ring somewhat but does not prevent substitution.

A primary example of this is nitration. The reaction of this compound with a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5°C) yields 2-Chloro-6-fluoro-4-nitroaniline as the predominant product. This regioselectivity is a direct consequence of the directing effects of the amino group.

| Reaction | Reagents | Key Conditions | Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0–5°C | 2-Chloro-6-fluoro-4-nitroaniline |

Nucleophilic Aromatic Substitution with Activated Halogen Sites

Nucleophilic aromatic substitution (SNAr) on the aryl halides of this compound is generally difficult because the ring is not sufficiently electron-deficient. uomustansiriyah.edu.iq However, the introduction of a strong electron-withdrawing group, such as a nitro group at the para-position (as described in 2.3.2), activates the ring towards nucleophilic attack. uomustansiriyah.edu.iq

In an activated system like 2-chloro-6-fluoro-4-nitroaniline, a nucleophile can replace one of the halogen atoms. In SNAr reactions, fluoride is typically a better leaving group than chloride due to its high electronegativity, which helps to stabilize the intermediate Meisenheimer complex. uomustansiriyah.edu.iq Therefore, nucleophilic attack would preferentially displace the fluorine atom over the chlorine atom. This reactivity allows for the selective introduction of nucleophiles such as amines or thiols under basic conditions.

Cross-Coupling Reactions Involving the Halogen Substituents

The chlorine and fluorine substituents on the this compound ring can participate in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are particularly relevant.

In these reactions, the halogen atom acts as a leaving group. Typically, the C-Cl bond is more reactive than the C-F bond in such cross-coupling reactions. Therefore, this compound can be coupled with boronic acids in the presence of a palladium catalyst and a base to form 2-fluoro-6-substituted biaryl compounds. ambeed.com This strategy is fundamental in medicinal chemistry for synthesizing complex molecular architectures. Should a bromo-substituent be present, as in derivatives like 4-bromo-2-chloro-6-fluoroaniline, the C-Br bond would be the most reactive site for cross-coupling. smolecule.comgoogle.com

Spectroscopic and Computational Elucidation of 2 Chloro 6 Fluoroaniline Structure and Reactivity

Vibrational Spectroscopy (FTIR, FT-Raman) and Conformational Analysis

The vibrational modes of 2-chloro-6-fluoroaniline can be assigned by comparing its experimental FTIR and FT-Raman spectra with theoretical calculations, often performed using methods like Density Functional Theory (DFT). The fundamental vibrations can be categorized as follows:

N-H Vibrations: The amino group (NH₂) gives rise to characteristic stretching and bending vibrations. The asymmetric and symmetric N-H stretching modes are typically observed in the high-frequency region of the infrared spectrum.

C-H Vibrations: The aromatic ring features C-H stretching vibrations, which are also found in the high-frequency region, as well as in-plane and out-of-plane bending modes at lower frequencies.

C-C Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring typically appear in the 1400-1650 cm⁻¹ range. researchgate.net

C-N Vibrations: The stretching and bending of the C-N bond are also key spectral features.

C-Cl and C-F Vibrations: The vibrations involving the carbon-halogen bonds are found at lower frequencies and are crucial for confirming the presence and position of these substituents.

A tentative assignment of the fundamental vibrational modes for a related compound, 2-bromo-6-chloro-4-fluoroaniline (B1268482), as determined by a combination of experimental and computational methods, is presented in the table below. researchgate.net A similar distribution of vibrational modes would be expected for this compound.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Observed FTIR (cm⁻¹) | Observed FT-Raman (cm⁻¹) |

| N-H asymmetric stretching | 3505 | 3495 | - |

| N-H symmetric stretching | 3410 | 3400 | - |

| C-H stretching | 3070 | 3075 | 3070 |

| C-C stretching | 1610 | 1615 | 1612 |

| NH₂ scissoring | 1580 | 1585 | - |

| C-C stretching | 1460 | 1465 | 1460 |

| C-H in-plane bending | 1290 | 1295 | 1290 |

| C-N stretching | 1240 | 1245 | 1242 |

| C-F stretching | 1180 | 1185 | 1180 |

| C-Cl stretching | 780 | 785 | 782 |

| NH₂ wagging | 650 | 655 | - |

| C-Br stretching | 580 | 585 | 582 |

Note: Data is for 2-bromo-6-chloro-4-fluoroaniline and serves as an illustrative example. researchgate.net

The chlorine, fluorine, and amino groups significantly influence the vibrational spectrum of the aniline (B41778) ring. The electronegativity and mass of the halogen atoms affect the frequencies of the C-X (X=Cl, F) stretching and bending modes. The fluorine atom, being more electronegative and lighter than chlorine, will have its C-F stretching vibration at a higher frequency compared to the C-Cl stretching vibration.

The amino group introduces N-H stretching and bending modes. Furthermore, electronic interactions between the amino group's lone pair of electrons and the π-system of the benzene ring, as well as potential intramolecular hydrogen bonding between the amino hydrogens and the adjacent fluorine atom, can lead to shifts in the vibrational frequencies of both the amino group and the aromatic ring. umanitoba.ca These interactions can affect the geometry and vibrational modes of the amino group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the amino protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amino group. The ¹³C NMR spectrum would reveal separate resonances for each of the six carbon atoms in the benzene ring, with their chemical shifts being highly dependent on the attached substituents. The ¹⁹F NMR spectrum provides a direct observation of the fluorine nucleus, and its chemical shift is characteristic of its chemical environment.

While a complete set of NMR data from a single source is not available, partial data has been reported. For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, a multiplet for an N-H proton has been observed between 1.50 and 1.95 ppm in the ¹H NMR spectrum. The ¹³C NMR spectrum in the same solvent showed a signal at 28.24 ppm. The ¹⁹F NMR spectrum in DMSO-d₆ has also been mentioned.

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

| ¹H (N-H) | 1.50–1.95 (m) | DMSO-d₆ |

| ¹³C | 28.24 | DMSO-d₆ |

| ¹⁹F | -115.91 - -115.95 (m) | DMSO-d₆ |

Note: This table represents partial and compiled data from available sources.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons on the aromatic ring, helping to trace the proton-proton connectivity. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons with the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of this compound, which aids in its identification and structural confirmation. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound (145.56 g/mol ).

Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in two peaks for the molecular ion, one at m/z corresponding to the molecule with ³⁵Cl and another peak (M+2) at two mass units higher, with an intensity ratio of roughly 3:1. This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion under electron ionization would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for halogenated anilines include:

Loss of a halogen atom: Cleavage of the C-Cl or C-F bond to form [M-Cl]⁺ or [M-F]⁺ ions.

Loss of HCN: A common fragmentation pathway for anilines, involving the elimination of hydrogen cyanide from the ring.

Formation of a benzyne (B1209423) radical cation: Through the loss of the amino group and a hydrogen atom.

The analysis of these fragment ions provides further confirmation of the molecule's structure. libretexts.orgyoutube.comyoutube.com

Reaction Mechanisms and Kinetic Studies Involving 2 Chloro 6 Fluoroaniline

Mechanistic Investigations of Electrophilic Aromatic Substitution on 2-Chloro-6-fluoroaniline

Electrophilic aromatic substitution (EAS) on this compound is a process heavily influenced by the directing effects of its existing substituents. The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the chlorine and fluorine atoms are deactivating due to their inductive electron-withdrawing effects, yet they also direct incoming groups to ortho and para positions via resonance.

A prime example of this reaction is the nitration of this compound. In this reaction, a nitro group (-NO₂) is introduced onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. The reaction mechanism involves the formation of the nitronium ion (NO₂⁺) as the active electrophile.

The directing effects of the substituents on this compound guide the position of the incoming electrophile. The positions ortho to the amino group are C2 and C6 (already occupied), and the para position is C4. The positions ortho to the fluorine are C1 (occupied) and C5. The positions ortho to the chlorine are C1 (occupied) and C3.

Directing Effects of Substituents on this compound

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ | C1 | Activating | Ortho, Para |

| -Cl | C2 | Deactivating | Ortho, Para |

| -F | C6 | Deactivating | Ortho, Para |

This table summarizes the electronic influence of each substituent on electrophilic aromatic substitution.

Research findings indicate that nitration occurs predominantly at the C4 position, which is para to the strongly activating amino group. This regioselectivity is due to the powerful activating and para-directing influence of the amino group, which overrides the deactivating nature of the halogens. Furthermore, the ortho positions relative to the amino group (C2 and C6) are sterically hindered by the existing chlorine and fluorine atoms, making the attack at the C4 position the most favorable pathway. This leads to the primary formation of 2-Chloro-6-fluoro-4-nitroaniline.

Mechanistic Insights into Nucleophilic Substitution at the Halogenated Centers

This compound can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms on the benzene (B151609) ring. This reaction is generally facilitated by the presence of electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex formed during the reaction. In this molecule, the collective electron-withdrawing character of the chloro and fluoro substituents makes the aromatic ring susceptible to nucleophilic attack.

The mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion known as a Meisenheimer complex.

Leaving Group Departure: The halogen atom is expelled as a halide ion, restoring the aromaticity of the ring.

A key mechanistic question is which halogen, chlorine or fluorine, is preferentially substituted. This depends on two main factors: carbon-halogen bond strength and the ability of the halogen to stabilize the intermediate. The C-F bond (approx. 492 kJ/mol) is significantly stronger than the C-Cl bond (approx. 324 kJ/mol), which suggests that the chloride ion would be a better leaving group. savemyexams.com Therefore, in many SNAr reactions, chlorine is replaced more readily than fluorine. However, the high electronegativity of fluorine is very effective at stabilizing the negative charge in the Meisenheimer intermediate, which can sometimes favor substitution at the fluorine-bearing carbon. The specific reaction conditions and the nature of the nucleophile ultimately determine the outcome.

Kinetic Analysis of Key Reactions for Process Optimization

While detailed kinetic studies with published rate constants for reactions of this compound are not widely available in the literature, kinetic principles are crucial for the optimization of its synthesis and transformations. Process optimization relies on manipulating reaction conditions to control reaction rates, maximize yield, and ensure selectivity.

For instance, the nitration of this compound to produce 2-Chloro-6-fluoro-4-nitroaniline is typically conducted at controlled low temperatures, often between 0–5°C. This temperature control is a direct application of kinetic management. The desired nitration at the C4 position competes with other potential side reactions, such as over-nitration or oxidation. By keeping the temperature low, the rates of these undesired, often higher activation energy, side reactions are significantly reduced, thus ensuring high regioselectivity and yield of the desired product.

Similarly, reaction times are another kinetically controlled parameter. In the synthesis of related compounds, specific residence times in continuous-flow microreactors (e.g., 50–200 seconds) are optimized to achieve high conversion and purity, demonstrating the fine-tuning of reaction kinetics on a process scale.

Reaction Parameters Indicating Kinetic Control

| Reaction | Parameter | Purpose | Inferred Kinetic Rationale |

|---|---|---|---|

| Nitration | Temperature (0–5°C) | Prevent over-nitration and side reactions | The desired reaction has a lower activation energy than competing side reactions. |

| Nitration | Reaction Time (1-2 hrs) | Ensure complete conversion | Balances reaction completion with minimizing byproduct formation over time. |

This table illustrates how reaction conditions are optimized based on underlying kinetic principles.

Catalytic Pathways and Role of Catalysts in this compound Transformations

Catalysts play a vital role in many transformations involving this compound and its derivatives, enabling reactions that would otherwise be inefficient or not occur at all.

One major area is in catalytic reduction. For example, the nitro group of 2-Chloro-6-fluoro-4-nitroaniline can be efficiently reduced to an amino group to form a diamine derivative. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. The catalyst provides a surface on which hydrogen gas is adsorbed and activated, facilitating its addition across the nitro group.

Another significant catalytic application is in carbon-carbon bond formation via cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, an aryl halide (like this compound) is coupled with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle for this process involves a Pd(0) active species and consists of three main steps: libretexts.orgchemrxiv.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl or C-F) of this compound to form a Pd(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the cycle. libretexts.org

The choice of ligand on the palladium catalyst is critical for the efficiency of the Suzuki-Miyaura coupling, as it influences the stability and reactivity of the palladium intermediates throughout the catalytic cycle. yonedalabs.com

Applications of 2 Chloro 6 Fluoroaniline As a Synthetic Intermediate in Advanced Materials and Specialty Chemicals

Pharmaceutical Development and Drug Synthesis

2-Chloro-6-fluoroaniline is a versatile building block in medicinal chemistry, prized for its unique structural features that enhance reactivity and selectivity in chemical reactions. chemimpex.com This compound is instrumental in the synthesis of various pharmaceuticals, contributing to the design of novel therapeutic agents. chemimpex.com Its stability and compatibility with diverse reaction conditions make it a valuable component in the development of new drugs. chemimpex.com

Synthesis of Anti-inflammatory and Analgesic Drugs

This compound is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com One of the most notable applications is in the production of Lumiracoxib, a selective COX-2 inhibitor used for treating osteoarthritis and acute pain. google.com The compound's structure is integral to the final drug's ability to target specific biological pathways involved in inflammation and pain.

Intermediate in Anti-Cancer Drugs and Bioactive Compounds

The synthesis of anti-cancer drugs and other bioactive compounds effectively employs this compound as an intermediate. chemimpex.com Its halogenated structure is a key feature in developing compounds with anti-cancer properties. chemimpex.com For instance, it is a building block for novel 2-substituted-4-amino-6-halogenquinolines, which have shown significant antiproliferative activity against various cancer cell lines. nih.gov Research has also explored its use in creating ACK1/TNK2 inhibitors, which are important targets in cancer therapy. nih.gov The presence of both chlorine and fluorine atoms can enhance the biological activity and metabolic stability of the resulting anti-cancer agents. chemimpex.comchemimpex.com

Design and Synthesis of Novel Therapeutic Agents

The unique chemical properties of this compound make it an invaluable tool for designing and synthesizing novel therapeutic agents. chemimpex.com Its ability to serve as a scaffold allows for the creation of complex molecules with desired biological activities. Researchers have utilized this compound to develop a variety of new chemical entities, including those with potential applications as antibiotics and treatments for neurological conditions. chemimpex.comsmolecule.com The compound's structure can be modified to optimize the efficacy and reduce the toxicity of new drug candidates.

Pharmacokinetic and Pharmacodynamic Considerations of Derivatives

The pharmacokinetic and pharmacodynamic properties of drugs derived from this compound are significantly influenced by its chemical structure. Aniline (B41778) derivatives are generally well-absorbed and distributed in biological systems, with metabolism primarily occurring in the liver and excretion through urine. The inclusion of fluorine and chlorine atoms can affect a drug's lipophilicity, metabolic stability, and binding affinity to biological targets, thereby altering its absorption, distribution, metabolism, and excretion (ADME) profile. For example, fluorinated analogs often exhibit improved membrane permeability, which can be advantageous for drugs targeting the central nervous system.

Agrochemical Development (Herbicides, Pesticides)

In addition to its pharmaceutical applications, this compound is a vital intermediate in the agrochemical industry. chemimpex.com It is used in the formulation of herbicides and pesticides, contributing to the development of more effective and environmentally stable crop protection agents. chemimpex.com

Synthesis of Crop Protection Agents

This compound is utilized in the synthesis of a variety of crop protection agents. chemimpex.com The introduction of fluorine into active ingredients has proven to be an effective strategy for developing modern agrochemicals. researchgate.net Derivatives of this compound are explored for their biological activity against pests and diseases. smolecule.com For example, it can be a precursor for fungicides and insecticides designed to protect crops and improve yields. chemimpex.comresearchgate.netchemijournal.com The halogenated nature of the molecule enhances the biological efficacy of the final agrochemical products. chemimpex.com

Structure-Activity Relationship Studies in Agrochemical Derivatives

The distinct substitution pattern of this compound makes it a valuable scaffold for the synthesis of novel agrochemical compounds. Researchers utilize this intermediate to investigate structure-activity relationships (SAR), aiming to design more potent and selective herbicides and pesticides.

The presence and position of the halogen atoms on the aniline ring are crucial in determining the biological activity of the resulting agrochemical. For instance, the electronic properties and lipophilicity conferred by the chloro and fluoro groups can significantly influence how the molecule interacts with its biological target in a pest or weed.

SAR studies involving derivatives of this compound focus on how modifications to the molecule affect its efficacy. For example, the amino group can be a site for further chemical reactions, allowing for the introduction of various functional groups. These modifications can alter the molecule's size, shape, and electronic distribution, which in turn affects its ability to bind to specific enzymes or receptors in the target organism. The insights gained from these studies are instrumental in the development of next-generation crop protection agents with improved performance and environmental profiles.

Dyes and Pigments Production

This compound is an important precursor in the manufacturing of certain types of dyes and pigments. chemimpex.comchemimpex.com Its chemical structure is integral to creating colorants with desirable properties for various applications, most notably in the textile industry.

Synthesis of Durable and Fade-Resistant Dyes for Textiles

The synthesis of dyes often involves diazotization of the amino group of this compound, followed by coupling with other aromatic compounds. The resulting azo dyes can exhibit vibrant colors. The presence of the halogen atoms in the dye's molecular structure can enhance its stability.

This enhanced stability translates to dyes that are more resistant to fading from exposure to light, washing, and chemical agents. chemimpex.com The durability of these dyes makes them particularly suitable for textiles that require long-lasting color fastness. Research in this area continues to explore how different derivatives of this compound can be used to produce a wider palette of high-performance dyes.

Exploration in Electronic Materials and Semiconductors

The unique electronic properties of fluorinated and chlorinated aromatic compounds have led to the exploration of this compound as a building block for organic electronic materials. chemimpex.com Its derivatives are being investigated for potential use in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The incorporation of fluorine and chlorine atoms into organic molecules can influence their electronic energy levels, charge transport characteristics, and stability. By synthesizing polymers and small molecules containing the 2-chloro-6-fluorophenyl moiety, researchers aim to develop new materials for semiconductors and other advanced electronic components. chemimpex.com While this area of application is still largely in the research and development phase, it holds promise for the future of organic electronics.

Development of Corrosion Inhibitors

Aniline and its derivatives have been studied for their potential to act as corrosion inhibitors for various metals and alloys. These compounds can form a protective film on the metal surface, slowing down the rate of corrosion.

Advanced Analytical Techniques for Characterization and Quantification of 2 Chloro 6 Fluoroaniline and Its Metabolites

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of 2-chloro-6-fluoroaniline and its metabolites from complex matrices. Various chromatographic techniques, each with specific strengths, are utilized for purity assessment, quantitative analysis, and metabolite profiling.

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas chromatography is a robust technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently employed for assessing the purity of the compound and for its quantification in various samples. For purity analysis, commercial suppliers often use GC to specify a purity level of 98.0% or higher. chemicalbook.com

In quantitative analysis, GC is typically coupled with a selective detector, such as a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). The EPA Method 8131, for instance, outlines the use of GC/NPD for determining the concentration of aniline (B41778) and its derivatives in environmental extracts. acs.org This method can be adapted for this compound. For unambiguous identification, especially in complex environmental samples, GC/MS is highly recommended as a confirmatory technique. acs.org Studies on related compounds, such as the liquid-phase chlorination of 2-chloro-6-nitrotoluene, have utilized GC tracking to monitor the reaction progress, demonstrating its utility in process chemistry. acs.org Furthermore, in broader analytical studies of anilines in water, GC/MS has been compared with liquid chromatography, showing good agreement in quantification for many chloroaniline derivatives. researchgate.net

Table 1: Representative GC Conditions for Analysis of Aniline Derivatives (Based on general methods applicable to this compound)

| Parameter | Condition 1 (Purity/Quantification) | Condition 2 (Trace Analysis) |

| Column | Fused silica (B1680970) capillary, e.g., SE-54 | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Injector | Split/Splitless | Splitless |

| Carrier Gas | Helium or Nitrogen | Helium |

| Detector | Flame Ionization Detector (FID) or NPD | Mass Spectrometer (MS) |

| Oven Program | Initial Temp: 60°C, Ramp: 10°C/min to 220°C | Initial Temp: 60°C (hold 5 min), Ramp: 10°C/min to 140°C, then 30°C/min to 220°C thermofisher.com |

This table is interactive. Click on the headers to sort.

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is exceptionally suited for analyzing complex mixtures containing this compound and its metabolites, particularly those that are non-volatile or thermally labile. An HPLC method developed for monitoring exposure to the similar compound 3-chloro-4-fluoroaniline (B193440) was found to be superior to previous GC methods, as it avoids the need for a derivatization step, making it a faster and more cost-effective technique. mdpi.com

HPLC systems, typically using reversed-phase columns like C18, can effectively separate the parent compound from its various metabolic products in biological fluids such as urine. mdpi.com The separation is based on the differential partitioning of analytes between the mobile phase and the stationary phase. UV detection is commonly used, leveraging the chromophoric nature of the aniline ring. The development of an HPLC method for 2-fluoroaniline (B146934) metabolism highlights its sensitivity, which is crucial for detecting low-concentration metabolites. nih.gov

HPLC-MS/MS for Metabolite Profiling and Identification

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the definitive identification and profiling of metabolites. nih.gov This technique offers high sensitivity and specificity, allowing for the detection and structural elucidation of metabolites even at very low concentrations in complex biological matrices like plasma and urine. nih.govscholaris.ca

In a study on the metabolism of 3-chloro-4-fluoroaniline, a combination of HPLC-MS and HPLC-MS/MS was instrumental in investigating its metabolic fate in rats. oup.com The method allowed for the identification of numerous metabolites, demonstrating that the metabolism was rapid and extensive. oup.com The triple quadrupole mass spectrometer, operated in multiple reaction monitoring (MRM) mode, provides excellent quantitative performance, as demonstrated in a method for determining genotoxic impurities, including 3-chloro-4-fluoroaniline, in pharmaceutical ingredients. The high selectivity of MRM allows for the precise measurement of specific parent-to-daughter ion transitions, minimizing matrix interference.

Table 2: Example HPLC-MS/MS Parameters for Halogenated Aniline Metabolite Analysis (Adapted from methods for related compounds)

| Parameter | Setting | Reference |

| LC Column | Inertsil ODS-3 (100 mm x 3.0 mm, 3 µm) | |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.05% Acetic Acid | thermofisher.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| MS Analyzer | Triple Quadrupole (QqQ) | scholaris.ca |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table is interactive. Click on the headers to sort.

HPLC-ICPMS for Element-Specific Detection of Halogenated Metabolites

For compounds containing heteroatoms like chlorine and fluorine, the hyphenation of HPLC with inductively coupled plasma mass spectrometry (HPLC-ICPMS) provides a unique and powerful analytical strategy. This technique allows for element-specific detection, which is highly advantageous for tracking halogenated metabolites. A study on 3-chloro-4-fluoroaniline metabolism successfully used HPLC-ICPMS with detection specific for chlorine (³⁵Cl) and sulfur (³⁴S) to profile metabolites. oup.com This approach is independent of the molecule's structure and relies solely on the presence of the target element, making it an excellent tool for comprehensive metabolite screening without the need for radiolabelled compounds. The ability to specifically detect the chlorine atom from this compound and its metabolites makes HPLC-ICPMS an invaluable technique for ensuring no metabolic pathways are overlooked. oup.com

NMR Spectroscopy for In Vivo and In Vitro Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about molecules. For fluorine-containing compounds like this compound, ¹⁹F-NMR is particularly powerful for metabolic studies. nih.gov It offers a "clean" analytical window with high sensitivity and specificity, as the ¹⁹F nucleus is 100% naturally abundant and there is typically no biological background signal.

A ¹⁹F-NMR method was developed to study the in vivo and in vitro metabolism of 2-fluoroaniline, demonstrating its utility in identifying and quantifying a wide range of metabolites in urine, including hydroxylated, N-acetylated, sulfated, and glucuronidated products. nih.gov This approach allows for the direct analysis of biological fluids with minimal sample preparation. Studies on the related compound 3-chloro-4-fluoroaniline also employed ¹⁹F-NMR spectroscopy, which enabled the facile detection and quantification of its metabolites. oup.com The combination of NMR with other techniques like HPLC-NMR can provide unambiguous structural confirmation of novel metabolites. oup.com

Spectrophotometric Methods for Trace Analysis

Spectrophotometric methods, particularly those involving colorimetric reactions, offer a simple, rapid, and cost-effective approach for the trace analysis of aniline derivatives. These methods are typically based on converting the aniline into a colored compound whose absorbance can be measured using a UV-Visible spectrophotometer.

A common strategy for the determination of primary aromatic amines is diazotization, where the aniline is reacted with nitrous acid to form a diazonium salt, which is then coupled with a chromogenic agent like resorcinol (B1680541) or 1-naphthol (B170400) to produce a highly colored azo dye. This method is sensitive enough to determine anilines at parts-per-million (ppm) levels. Another approach involves using reagents like trinitrobenzenesulfonic acid (TNBS), which reacts with aniline in a buffered solution to form a stable, colored compound with high absorbance. nih.gov While specific methods for this compound are not widely published, these general principles for aniline determination are directly applicable for its trace analysis in various matrices. nih.gov

Environmental Fate and Ecotoxicological Research of 2 Chloro 6 Fluoroaniline

Biodegradation Pathways and Microbial Metabolism

Detailed studies specifically identifying microbial strains that utilize 2-Chloro-6-fluoroaniline as a carbon source and elucidating its metabolic pathway are limited. However, research on the biodegradation of other haloanilines provides a framework for predicting its likely fate.

While specific bacterial strains that degrade this compound have not been reported, studies on similar compounds suggest that certain microbial genera are capable of metabolizing halogenated anilines. For instance, research on the aerobic degradation of 2-fluoroaniline (B146934) and 3-fluoroaniline has identified mixed bacterial cultures containing genera such as Novosphingobium, Bradyrhizobium, Aquaspirillum, Aminobacter, Ochrobactrum, and Labrys as being capable of utilizing these compounds. Additionally, Acinetobacter baylyi strain GFJ2 has been shown to biodegrade a wide range of monohalogenated anilines. It is plausible that strains from these or similar genera could also be involved in the breakdown of this compound.

The specific metabolites of this compound biodegradation have not been experimentally identified. However, the metabolic pathways of other chloroanilines have been studied, offering potential insights. The initial step in the aerobic degradation of chloroanilines often involves an oxidative deamination to form the corresponding chlorocatechol. This intermediate is then typically subject to ring cleavage via either an ortho- or meta-cleavage pathway. For example, the biodegradation of 4-chloroaniline has been shown to proceed through the formation of 4-chlorocatechol. It is hypothesized that the degradation of this compound could follow a similar pathway, potentially forming fluorinated and chlorinated catechol derivatives.

Abiotic Degradation Mechanisms (Photolysis, Hydrolysis)

Information on the abiotic degradation of this compound is scarce. Hydrolysis is not expected to be a significant degradation pathway for anilines under typical environmental conditions. Photolysis, or degradation by sunlight, may contribute to the removal of chloroanilines from aquatic environments. Studies on other chloroanilines have demonstrated that they can undergo photodegradation, although the rates and products are highly dependent on environmental conditions such as the presence of photosensitizers. Specific data on the photolytic half-life of this compound in water or soil are not available.

Bioaccumulation and Persistence in Environmental Compartments

There is limited specific data on the bioaccumulation potential and environmental persistence of this compound. A safety data sheet for the compound suggests that persistence and bioaccumulation are "unlikely"; however, this is not substantiated with specific experimental data thermofisher.com. Chloroaniline derivatives, in general, are considered to have the potential for persistence in the environment.

Impact on Aquatic and Terrestrial Ecosystems

The ecotoxicological effects of this compound have not been well-characterized. A safety data sheet indicates that the compound is "very toxic to aquatic life with long lasting effects," a classification that suggests a high potential for harm to aquatic ecosystems thermofisher.com. However, specific toxicity data, such as LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values for fish, daphnids, or algae, are not available in the reviewed literature dijikimya.com. The general toxicity of chlorinated aniline (B41778) derivatives to aquatic organisms is a concern due to their potential to disrupt physiological processes thermofisher.com. There is no available information on the impact of this compound on terrestrial ecosystems.

Toxicological Studies and Mechanism of Action of 2 Chloro 6 Fluoroaniline and Its Derivatives

In Vitro Cytotoxicity and Genotoxicity Assessments

In vitro studies are fundamental in determining the cytotoxic and genotoxic potential of chemical compounds. For halogenated anilines, various assays are employed to assess their ability to induce cell death and genetic mutations.

The neutral red in vitro cytotoxicity assay, using cultured fish cells, has been shown to be a useful tool for the preliminary screening of aquatic pollutants, demonstrating a correlation with acute toxicity data from LC50 assays. oup.com

The bacterial reverse mutation assay, commonly known as the Ames test, is a key method for evaluating the mutagenic potential of substances. researchgate.netnih.gov This test utilizes specific strains of Salmonella typhimurium and Escherichia coli to detect point mutations. nih.gov While specific data for 2-chloro-6-fluoroaniline in the Ames test is not detailed in the provided results, studies on structurally similar compounds provide insights. For instance, several substituted alkyl- and haloanilines have been tested for their ability to mutate Salmonella typhimurium. nih.gov Some haloanilines, such as 4-fluoroaniline, were found to be weakly mutagenic, while others like 2-methyl-4-chloroaniline were strong mutagens. nih.gov The genotoxicity of some anilines, like 2,6-xylidine, is thought to be dependent on metabolic activation to form reactive intermediates. nih.gov However, in the case of 2,6-xylidine, even with various metabolic activation conditions, it has proven difficult to detect mutagenic effects in Ames tests. nih.gov

Table 1: Genotoxicity of Selected Halogenated Anilines

| Compound | Ames Test Result | DNA Damage in V79 Cells |

| 4-Fluoroaniline | Weakly Mutagenic | Not specified |

| 2-Methyl-4-chloroaniline | Strongly Mutagenic | Positive |

| 2-Methyl-4-bromoaniline | Strongly Mutagenic | Positive |

| 2,4,5-Trimethylaniline | Strongly Mutagenic | Positive |

| 2,4,6-Trimethylaniline | Not specified | Positive |

This table is based on data from studies on various substituted anilines and does not include this compound due to a lack of specific data in the search results. nih.gov

In Vivo Toxicity Studies and Target Organ Effects

In vivo studies in animal models are crucial for identifying target organs and understanding the systemic toxicity of a compound. For halogenated anilines, the hematopoietic system, kidneys, and liver are often identified as primary targets.

Studies on 2-haloanilines in Fischer 344 rats have demonstrated their potential for both nephrotoxicity and hepatotoxicity. nih.gov Halogen substitution at the 2-position of aniline (B41778) was shown to increase renal and hepatic toxicity compared to the parent aniline compound. nih.gov Indicators of toxicity observed 24 hours after administration included oliguria (decreased urine output), diminished kidney weight, and the presence of tubular casts. nih.gov Functional assays showed a decreased accumulation of organic anions in renal cortical slices. nih.gov

Hepatic alterations were also noted, characterized by elevated plasma alanine (B10760859) transaminase (ALT/GPT) activity and morphological changes in the centrilobular region of the liver. nih.gov Interestingly, while halogenation at the ortho position increased toxicity, the severity was not significantly influenced by the specific halogen (fluoro, chloro, bromo). nih.gov The toxicity of aniline and chloroanilines can lead to hemolytic anemia, methemoglobinemia, and damage to the spleen and kidneys. researchgate.net

The hematopoietic system is a primary target for chloroaniline isomers. nih.gov Exposure in rats and mice has been shown to induce methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. nih.gov This can lead to a secondary anemia. nih.gov Clinical signs of hematotoxicity can include a bluish discoloration of the skin. nih.gov Comparative studies of chloroaniline isomers (ortho, meta, and para) revealed that p-chloroaniline is the most potent in inducing methemoglobin formation, followed by m-chloroaniline, and then o-chloroaniline. nih.gov This order of potency was also reflected in changes to other hematological parameters and in the severity of spleen lesions and hemosiderin deposition. nih.gov

The toxicity of many anilines is linked to their metabolic activation into reactive intermediates. nih.gov This bioactivation process often involves cytochrome P-450 enzymes. nih.gov For some aniline derivatives, N-oxidation is a key step in forming reactive metabolites. For example, the genotoxicity of 2,6-xylidine is proposed to be dependent on its metabolism to dimethylphenyl N-hydroxylamine, which can be further converted to a reactive nitrenium ion. nih.gov Although the specific metabolic pathway for this compound is not detailed, it is plausible that similar mechanisms involving the formation of reactive intermediates contribute to its toxicity. These reactive species can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity.

Enzyme Inhibition and Molecular Interaction Studies

The interaction of this compound and its derivatives with enzymes is an area of active research, particularly in drug development. For instance, derivatives of this compound have been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Specifically, 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones showed potent activity against wild-type HIV-1. nih.gov These studies highlight how the specific stereochemistry of the molecule can significantly influence its inhibitory activity and binding mode within the enzyme's active site. nih.gov

Other studies have investigated the molecular interactions of 2-chloroaniline (B154045) with substituted ethanols, revealing the presence of hydrogen bonding, which was further confirmed by density functional theory (DFT) calculations. researchgate.net Such intermolecular interactions are crucial for understanding the behavior of these compounds in biological systems.

Structure-Toxicity Relationships of Halogenated Anilines

The relationship between the chemical structure of halogenated anilines and their toxicity is a key area of toxicological research. nih.gov Quantitative structure-activity relationship (QSAR) studies aim to develop models that can predict the toxicity of chemicals based on their molecular properties. nih.gov

For halogenated anilines, factors such as the type of halogen, its position on the aniline ring, and the presence of other substituents can significantly influence toxicity. nih.govnih.gov For example, halogen substitution at the 2-position of aniline has been shown to increase both hepatic and renal toxicity. nih.gov Comparative studies on chloroaniline isomers have established a clear order of potency for hematotoxicity, with the para isomer being the most toxic, followed by the meta, and then the ortho isomer. nih.gov

Toxicity studies using the ciliate Tetrahymena pyriformis have also been employed to establish structure-toxicity relationships for various substituted anilines. nih.gov These models often use physicochemical parameters like the 1-octanol/water partition coefficient (log Kow) and electronic parameters to correlate with biological activity. nih.gov Such studies indicate that the toxicity of many halogenated compounds is driven by their electrophilic character. nih.gov

Risk Assessment and Occupational Exposure Considerations

The risk assessment for this compound, in the absence of specific regulatory standards and comprehensive toxicological studies on the compound itself, follows a multifaceted approach. This process involves hazard identification based on available data, dose-response and exposure assessments (often drawing analogies from structurally related compounds), and subsequent risk characterization to inform occupational safety measures.

Hazard Identification

The primary step in risk assessment is the identification of inherent hazards associated with this compound. Data from safety data sheets (SDS) provide the basis for its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound is recognized for its acute toxicity via oral, dermal, and inhalation routes. thermofisher.comchemicalbook.com It is also classified as a skin and eye irritant. chemicalbook.comsigmaaldrich.com Furthermore, there is a potential for target organ damage through prolonged or repeated exposure. thermofisher.com

A significant consideration in the hazard profile of this compound is its classification as an aromatic amine. The International Agency for Research on Cancer (IARC) has evaluated several aromatic amines, classifying some, like aniline, as "probably carcinogenic to humans" (Group 2A). who.intnih.gov This classification is based on mechanistic similarities to other carcinogenic aromatic amines and sufficient evidence of carcinogenicity in animal studies. who.intnih.gov While this compound has not been specifically evaluated by IARC, its structural similarity to other classified aromatic amines warrants a cautious approach regarding its potential carcinogenicity.

| GHS Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Harmful if swallowed |

| Acute Toxicity, Dermal | Toxic in contact with skin |

| Acute Toxicity, Inhalation | Harmful if inhaled |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure |

This table represents a composite of GHS classifications found in various safety data sheets. Classifications may vary slightly between suppliers.

Dose-Response and Exposure Assessment

A formal dose-response assessment for this compound, which would quantify the relationship between the extent of exposure and the probability of an adverse health effect, is not publicly available. Such an assessment would typically rely on extensive animal studies to determine thresholds like the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

In the absence of specific data, toxicological findings for structurally similar compounds, such as para-chloroaniline, are often used for qualitative assessment. For instance, toxicology and carcinogenesis studies of para-chloroaniline hydrochloride conducted by the National Toxicology Program (NTP) in rats and mice revealed effects on the spleen, including splenic enlargement, congestion, and the development of sarcomas. nih.govlclark.educa.gov These studies exemplify the type of detailed toxicological data required for a robust risk assessment.

Occupational exposure assessment focuses on identifying potential routes and levels of worker exposure. For this compound, the primary routes of concern in an occupational setting are inhalation of vapors or dust and direct skin contact. chemicalbook.comcoleparmer.com The assessment involves evaluating workplace scenarios, the frequency and duration of handling the substance, and the effectiveness of existing control measures.

Risk Characterization and Occupational Exposure Control

Risk characterization integrates the findings from hazard identification, dose-response, and exposure assessments to estimate the probability and severity of adverse health effects in the exposed population. Given the lack of established Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, a quantitative risk characterization is not feasible. coleparmer.comguidechem.com

Therefore, a qualitative approach is adopted, emphasizing the hierarchy of controls to minimize exposure. This involves:

Engineering Controls : The primary recommendation is to handle the compound in well-ventilated areas, such as under a chemical fume hood, to keep airborne concentrations low. thermofisher.comcoleparmer.com Facilities should be equipped with eyewash stations and safety showers. coleparmer.com

Administrative Controls : These include developing safe work procedures, providing adequate training for personnel on the hazards of the chemical, and restricting access to areas where the compound is used.

Personal Protective Equipment (PPE) : As a final line of defense, appropriate PPE is crucial. This includes the use of chemical-resistant gloves, chemical splash goggles or face shields, and protective clothing to prevent skin contact. chemicalbook.com If engineering controls are insufficient to maintain low airborne concentrations, respiratory protection, such as a NIOSH/MSHA-approved respirator, should be used in accordance with established respiratory protection programs. chemicalbook.com

Future Research Directions and Unexplored Avenues for 2 Chloro 6 Fluoroaniline

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research will likely focus on developing greener and more sustainable methods for synthesizing 2-Chloro-6-fluoroaniline. Traditional methods often involve multiple steps with harsh reagents. google.comguidechem.com The trend is shifting towards processes that improve efficiency and reduce environmental impact. researchandmarkets.com

Key areas for future investigation include:

Continuous Flow Chemistry: The adoption of continuous flow reactors and microreactor technology can enable more precise control over reaction parameters like temperature and pressure. researchandmarkets.com This leads to higher yields, reduced impurity profiles, and enhanced safety, representing a significant improvement over traditional batch processing.

Green Reagent Systems: Research into replacing hazardous reagents with more environmentally benign alternatives is crucial. This includes exploring biocatalysis, where enzymes could facilitate specific steps in the synthesis pathway under mild conditions, minimizing waste and energy consumption.

Atom Economy Maximization: Future synthetic designs will aim to maximize the incorporation of all starting materials into the final product. This involves exploring novel reaction pathways, such as direct C-H activation and functionalization, to avoid the protection and deprotection steps common in traditional synthesis, which generate significant waste. beilstein-journals.org

| Methodology | Traditional Approach | Future Sustainable Approach | Potential Advantages of Future Approach |

|---|---|---|---|

| Process Type | Batch Processing | Continuous Flow Chemistry | Improved safety, higher yield, better purity |

| Reagents | Harsh chemicals, strong acids/bases | Greener solvents, biocatalysts | Reduced environmental footprint, milder conditions |

| Efficiency | Often involves protection/deprotection steps | Direct functionalization, high atom economy | Less waste, fewer reaction steps |

Exploration of New Catalytic Systems for Specific Transformations

Catalysis plays a pivotal role in the synthesis and functionalization of halogenated anilines. Future research will explore novel catalytic systems to achieve higher selectivity and efficiency for transformations involving this compound.

Promising research avenues include:

Heterogeneous Catalysis: The development of robust and recyclable heterogeneous catalysts, such as metals supported on unconventional materials like magnesium fluoride (B91410) or zirconium dioxide, could offer significant advantages. researchgate.net These catalysts can simplify product purification and reduce waste, contributing to more sustainable processes. For instance, ruthenium supported on magnesium fluoride has shown high activity and selectivity in the hydrogenation of ortho-chloronitrobenzene to ortho-chloroaniline. researchgate.net

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under very mild conditions. Exploring photoredox catalysts for the functionalization of this compound could open up new reaction pathways that are inaccessible through traditional thermal methods.

Metal-Free Catalysis: The use of metal-free catalysts, such as N/S co-doped carbon materials, is gaining traction for hydrogenation reactions. mdpi.com These catalysts are often cheaper, more abundant, and less toxic than their metal-based counterparts, making them an attractive option for sustainable chemical production. mdpi.com

Application in Emerging Fields (e.g., Materials Science, Supramolecular Chemistry)

While this compound is primarily used as an intermediate, its unique electronic properties and structural motifs suggest potential applications in advanced materials.

Materials Science: The presence of chlorine and fluorine atoms imparts specific electronic and optical properties. smolecule.com Research into incorporating this compound or its derivatives into organic light-emitting diodes (OLEDs), sensors, or specialty polymers is a promising, yet underexplored, avenue. The halogenated aromatic structure could be leveraged to create materials with tailored properties for advanced electronic applications. ambeed.com

Supramolecular Chemistry: The aniline (B41778) functional group can participate in hydrogen bonding, while the halogenated aromatic ring can engage in halogen bonding and π-π stacking. These non-covalent interactions are the foundation of supramolecular chemistry. Future studies could explore the use of this compound as a building block for creating complex, self-assembling systems like liquid crystals, molecular cages, or functional co-crystals.

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool for accelerating chemical research and development. researchandmarkets.com

Future computational studies on this compound could focus on:

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and ab initio computations can be used to model reaction pathways and transition states. researchgate.net This allows for the rational design of more efficient catalysts and the optimization of reaction conditions, reducing the need for extensive empirical experimentation. researchandmarkets.com

Predicting Physicochemical Properties: Computational models can predict key properties of novel derivatives of this compound, such as solubility, stability, and electronic properties. This predictive capability can guide synthetic efforts towards molecules with desired characteristics for applications in materials science or drug discovery.

Virtual Screening: In the context of drug discovery, computational docking studies can be used to screen virtual libraries of this compound derivatives against biological targets, identifying promising candidates for further investigation.

| Modeling Technique | Research Area | Objective | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Catalysis | Elucidate reaction mechanisms | Design of more efficient catalysts |

| Molecular Dynamics (MD) | Materials Science | Simulate self-assembly processes | Development of novel supramolecular structures |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Predict biological activity | Faster identification of lead compounds |

Comprehensive Environmental Impact Assessments and Remediation Strategies

As with many halogenated aromatic compounds, understanding the environmental fate and potential toxicity of this compound is critical. nih.govmdpi.com

Future research should include: